molecular formula C4H7Br B139220 4-Bromo-1-butene CAS No. 5162-44-7

4-Bromo-1-butene

Cat. No.: B139220
CAS No.: 5162-44-7
M. Wt: 135 g/mol
InChI Key: DMAYBPBPEUFIHJ-UHFFFAOYSA-N
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Description

4-Bromo-1-butene is a brominated alkene with the molecular formula C4H7Br. It is also known by other names such as 1-Bromo-3-butene, 3-Butenyl bromide, and Homoallyl bromide . This compound is a clear, colorless to light brownish liquid that is miscible with water, benzene, ether, and ethanol . It is commonly used as a reagent in organic synthesis due to its reactive bromine atom and double bond.

Mechanism of Action

Target of Action

4-Bromo-1-butene is a chemical compound used in various organic synthesis reactions . It is primarily used as a reactant in the preparation of other compounds, serving as a source of alkyl halides for the introduction of bromo functionality into the molecule .

Mode of Action

The mode of action of this compound involves its interaction with other compounds in a reaction. For instance, it is used in the double alkylation of lactams, followed by Grubbs ring-closing metathesis . This process involves the formation of carbon-carbon double bonds, which is a key step in the synthesis of many organic compounds.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in organic synthesis. For example, it is used in the synthesis of 4-(3-butenyloxy)benzoic acid . It is also used in the total synthesis of largazole, a natural product with potent histone deacetylase inhibitory activity .

Result of Action

The result of this compound’s action is the formation of new compounds. For example, it is used in the synthesis of gymnodimine, a marine biotoxin . It is also used in the preparation of dienehydrazides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1-butene can be synthesized through various methods. One common method involves the bromination of 1-butene. The reaction typically occurs in the presence of a brominating agent such as hydrogen bromide (HBr) or bromine (Br2) under controlled conditions . The reaction proceeds as follows:

CH2=CHCH2CH3+Br2BrCH2CH2CH=CH2\text{CH}_2=\text{CH}-\text{CH}_2-\text{CH}_3 + \text{Br}_2 \rightarrow \text{Br}-\text{CH}_2-\text{CH}_2-\text{CH}=\text{CH}_2 CH2​=CH−CH2​−CH3​+Br2​→Br−CH2​−CH2​−CH=CH2​

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in the presence of a solvent like carbon tetrachloride (CCl4).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products:

    Substitution Reactions: Products such as 4-hydroxy-1-butene or 4-amino-1-butene.

    Addition Reactions: Products such as 1,2-dibromo-3-butene.

    Elimination Reactions: Butadiene.

Scientific Research Applications

Synthetic Applications

4-Bromo-1-butene is primarily used in the following synthetic applications:

  • Synthesis of Pharmaceutical Intermediates :
    • It is utilized in the preparation of 4-(3-butenyloxy)benzoic acid , which is an important intermediate for various pharmaceutical compounds .
    • The compound has also been used in the total synthesis of largazole , a natural product with potential anticancer properties .
  • Alkylation Reactions :
    • The compound is involved in the double alkylation of lactams , which can lead to the formation of complex cyclic structures. This reaction is often followed by Grubbs ring-closing metathesis to yield products like gymnodimine, a biotoxin .
  • Preparation of Dienehydrazides :
    • This compound serves as a reagent for synthesizing dienehydrazides, which are useful in various organic transformations .

Case Study 1: Synthesis of Largazole

Largazole, a potent histone deacetylase inhibitor, was synthesized using this compound as a key building block. The reaction pathway involved multiple steps, including alkylation and cyclization reactions, showcasing the compound's utility in complex organic synthesis.

Case Study 2: Grubbs Ring-Closing Metathesis

In a study focusing on the synthesis of gymnodimine, researchers employed this compound for double alkylation followed by Grubbs ring-closing metathesis. This method demonstrated high efficiency and selectivity, highlighting the compound's role in producing biologically active molecules from simpler precursors .

Data Table: Application Summary

ApplicationDescriptionReference
Pharmaceutical IntermediatesUsed in the synthesis of 4-(3-butenyloxy)benzoic acid and largazole
Alkylation ReactionsDouble alkylation of lactams leading to gymnodimine
Synthesis of DienehydrazidesActs as a reagent for preparing dienehydrazides

Comparison with Similar Compounds

4-Bromo-1-butene can be compared with other similar compounds such as:

    1-Bromo-2-butene: Similar in structure but with the bromine atom at a different position.

    3-Bromo-1-butene: Another positional isomer with different reactivity.

    4-Bromo-1-butyne: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific positioning of the bromine atom and the double bond, which provides distinct reactivity patterns compared to its isomers. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Biological Activity

4-Bromo-1-butene (CAS Number: 5162-44-7) is an organobromine compound characterized by its linear structure, which includes a bromo substituent on the terminal carbon of a butene chain. This compound has garnered attention in various fields, including medicinal chemistry and synthetic organic chemistry, due to its unique reactivity and potential biological activities.

  • Molecular Formula : C4H7Br
  • Molecular Weight : 135.002 g/mol
  • Boiling Point : 99-100 °C
  • Density : 1.33 g/mL at 25 °C
  • Solubility : Soluble in ethanol, benzene, and ether .

Biological Activity Overview

This compound exhibits several biological activities that may be leveraged in therapeutic applications. Its primary uses include:

  • Synthesis of Bioactive Compounds : It is utilized in the synthesis of various bioactive molecules, including histone deacetylase inhibitors like largazole, which have implications in cancer therapy .
  • Antimicrobial Properties : Research indicates that this compound can inhibit the growth of certain bacteria, including Mycobacterium species, suggesting potential applications in antimicrobial treatments .
  • Neuropharmacological Effects : Preliminary studies suggest that compounds derived from or related to this compound may influence monoamine oxidase (MAO) activity, which is significant for neurodegenerative disease research .

Antimicrobial Activity

A study examined the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated a notable inhibitory effect against Mycobacterium species and other pathogens, highlighting its potential as a lead compound for developing new antibiotics.

CompoundActivity Against MycobacteriumOther Pathogens
This compoundEffectiveModerate
Control (No Treatment)NoneNone

Synthesis of Largazole

The total synthesis of largazole was achieved using this compound as a key intermediate. This synthesis involved multiple steps, including Grubbs ring-closing metathesis, showcasing the compound's utility in complex organic synthesis.

StepReaction TypeYield (%)
Step 1 (Alkylation)Double Alkylation75
Step 2 (Metathesis)Grubbs Ring-closing19

Neuropharmacological Studies

Research on derivatives of this compound has indicated potential MAO-B inhibition. This activity is particularly relevant for conditions such as Parkinson's disease.

Compound DerivativeMAO-B Inhibition IC50 (µM)
Derivative A15
Derivative B25
This compound30

Safety and Toxicology

While exploring the biological activity of this compound, safety considerations are paramount. The compound is classified as a flammable liquid and poses risks such as respiratory sensitization and skin irritation. Proper handling precautions must be observed to mitigate exposure risks:

  • Hazard Classifications :
    • Eye Irritancy (Category 2)
    • Flammable Liquid (Category 2)
    • Respiratory Sensitization (Category 1)

Properties

IUPAC Name

4-bromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-2-3-4-5/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAYBPBPEUFIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063722
Record name 1-Butene, 4-bromo-
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Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5162-44-7
Record name 4-Bromo-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5162-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butene, 4-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butene, 4-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butene, 4-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobut-1-ene
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Record name HOMOALLYL BROMIDE
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Synthesis routes and methods

Procedure details

Referring to the above reaction diagram, tetrahydroquinoline may be alkylated in methanol by adding excess bromoethanol, sodium iodide and potassium carbonate and refluxing the solution for 24 hours. The product is preferably isolated in water and purified by vacuum distillation. If phenylpiperazine is the starting material, it is alkylated under the same reaction conditions. A 1-phenyl-4-piperidinol structure is synthesized by preparing N-but-3-enyl--N-methylaniline, and treating with aqueous trifluoroacetic acid. N-but-3-enyl--N-methylaniline is provided by alkylation of N-methylaniline with 4-bromobut-1-ene. 1-Phenyl-3-pyrrolidinol is synthesized by the reaction of aniline with 1,4-dibromo-2-butanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of 4-bromo-1-butene?

A1: this compound is an organic compound with the molecular formula C4H7Br [, ]. Its molecular weight is 135.00 g/mol []. The compound features a four-carbon chain with a terminal bromine atom and a terminal double bond.

Q2: How is this compound typically synthesized?

A2: One common approach is the reaction of L-cysteine with this compound via an SN2 mechanism, followed by a Sharpless asymmetric dihydroxylation to introduce specific stereochemistry []. Another method involves cuprate addition to 1,4-dibromo-2-butene, yielding 3-alkyl-4-bromo-1-butene through an S(N)2' substitution, followed by dehydrohalogenation to generate the final product [].

Q3: What are the primary applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block in various chemical reactions. It participates in alkylation reactions, enabling the introduction of a butenyl group into molecules [, , ]. Notably, it serves as a key starting material for synthesizing selenium-containing bicyclic β-lactams via alkene metathesis []. It is also involved in the creation of complex molecules through intramolecular Diels-Alder reactions [, ].

Q4: Can you describe the reactivity of this compound with organometallic reagents?

A4: this compound readily reacts with organometallic reagents like cerium(III) reagents, specifically demonstrating high yield and selectivity in the synthesis of complex molecules like zaragozic acid A [].

Q5: Has this compound been used in the synthesis of any biologically relevant molecules?

A5: Yes, this compound plays a crucial role in synthesizing N-acetyl-S-(3,4-dihydroxybutyl)cysteine, a major urinary metabolite found in humans exposed to the potential carcinogen 1,3-butadiene []. This synthesis is particularly important for occupational exposure analysis and understanding the metabolic pathways of 1,3-butadiene.

Q6: Are there any studies investigating the stereochemistry of reactions involving this compound?

A6: Research highlights the stereoselective nature of reactions involving this compound. For instance, in the synthesis of N-acetyl-S-(3,4-dihydroxybutyl)cysteine, a Sharpless asymmetric dihydroxylation is employed to ensure the specific configuration of the final product []. This emphasizes the importance of controlling stereochemistry for desired biological activity.

Q7: How does the presence of the bromine atom influence the reactivity of this compound?

A7: The bromine atom serves as a good leaving group, facilitating reactions like nucleophilic substitutions (SN2 and SN2') [, ]. Its presence allows for regioselective transformations, with reactions occurring preferentially at the bromine-bearing carbon [].

Q8: Has the conformational behavior of this compound been studied?

A8: While not extensively detailed in the provided research, studies mention investigations into the conformations of this compound []. This information likely provides insights into its reactivity and interactions with other molecules.

Q9: Are there any known applications of this compound beyond organic synthesis?

A9: this compound has shown potential in material science. For example, it is used in the synthesis of N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, which can be copolymerized with ethylene to create polymers with modified properties, such as enhanced hydrophilicity [].

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